N-(4-methoxybenzyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide
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Overview
Description
N-(4-methoxybenzyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzylamine, 6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazoline, and hexanoyl chloride. The reaction conditions may involve:
Step 1: Formation of the quinazolinone core through cyclization reactions.
Step 2: Introduction of the morpholino group via nucleophilic substitution.
Step 3: Coupling with hexanoyl chloride to form the final amide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to accelerate reactions.
- Purification techniques such as recrystallization or chromatography.
- Scale-up processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the quinazolinone core to a dihydroquinazoline.
Substitution: Nucleophilic substitution at the morpholino group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of substituted morpholino derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Morpholino Derivatives: Compounds with the morpholino group but different core structures.
Uniqueness
N-(4-methoxybenzyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C26H32N4O4S |
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Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C26H32N4O4S/c1-33-21-9-6-19(7-10-21)18-27-24(31)5-3-2-4-12-30-25(32)22-17-20(29-13-15-34-16-14-29)8-11-23(22)28-26(30)35/h6-11,17H,2-5,12-16,18H2,1H3,(H,27,31)(H,28,35) |
InChI Key |
YSNSWTWWTSNAIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S |
Origin of Product |
United States |
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